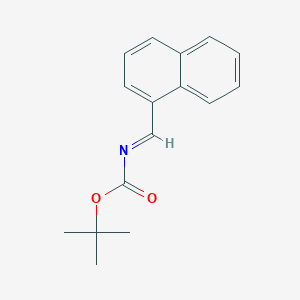

Tert-butyl (naphthalen-1-ylmethylene)carbamate

Übersicht

Beschreibung

Tert-butyl (naphthalen-1-ylmethylene)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a tert-butyl group attached to a naphthalen-1-ylmethylene moiety, making it a unique and versatile molecule in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (naphthalen-1-ylmethylene)carbamate typically involves the reaction of tert-butyl carbamate with naphthalen-1-ylmethylene chloride. The reaction is usually carried out in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane. The reaction conditions are mild, and the process is efficient, yielding the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction parameters are optimized to minimize waste and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl (naphthalen-1-ylmethylene)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthalen-1-ylmethylene derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of naphthalen-1-ylmethylamine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Naphthalen-1-ylmethylene oxide.

Reduction: Naphthalen-1-ylmethylamine.

Substitution: Naphthalen-1-ylmethylene derivatives with various substituents.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1.1 Role in Organic Reactions

Tert-butyl (naphthalen-1-ylmethylene)carbamate is utilized as a protecting group for amines in organic synthesis. The tert-butyloxycarbonyl (Boc) group can be introduced to amino acids and amines, facilitating their transformation into more reactive intermediates without affecting other functional groups. This property is crucial for synthesizing complex molecules, particularly in the pharmaceutical industry.

1.2 Synthesis of Bioactive Compounds

The compound has been employed in the synthesis of various bioactive compounds. For instance, it has been used in the palladium-catalyzed synthesis of N-Boc protected anilines, which are essential intermediates in drug development . Additionally, it plays a role in the synthesis of tetra-substituted pyrroles, compounds known for their biological activity .

Medicinal Chemistry

2.1 Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of this compound derivatives. For example, one derivative demonstrated moderate protective activity against amyloid beta-induced cytotoxicity in astrocytes, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's . The compound acts as an inhibitor of both β-secretase and acetylcholinesterase, preventing amyloid aggregation and fibril formation .

2.2 Anticancer Activity

Another area of research focuses on the anticancer properties of this compound derivatives. These compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies indicate that modifications to the naphthalene moiety can enhance their efficacy against specific cancer types.

Material Science

3.1 Conductive Polymers

This compound has been explored for its potential in developing conductive polymers. By incorporating this compound into polymer matrices, researchers have achieved significant enhancements in electrical conductivity, making it suitable for applications in organic electronics and sensors .

Data Table: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Organic Synthesis | Protecting group for amines | Key role in synthesizing complex molecules |

| Medicinal Chemistry | Neuroprotective agent | Potential treatment for Alzheimer's disease |

| Anticancer activity | Induces apoptosis and cell cycle arrest | |

| Material Science | Conductive polymers | Enhances electrical conductivity |

Case Studies

5.1 Neuroprotective Study

In a study published by MDPI, researchers investigated the effects of a derivative of this compound on astrocytes exposed to amyloid beta . The findings indicated that the compound reduced oxidative stress markers and inflammation, highlighting its potential as a therapeutic agent for neurodegenerative conditions.

5.2 Anticancer Research

A recent publication explored various derivatives of this compound for their anticancer properties . The study revealed that specific modifications led to increased cytotoxicity against breast cancer cell lines, paving the way for future drug development.

Wirkmechanismus

The mechanism of action of tert-butyl (naphthalen-1-ylmethylene)carbamate involves the formation of a stable carbamate linkage. This linkage protects the amine group from unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions. The molecular targets and pathways involved include the interaction with enzymes and proteins, where the carbamate group acts as a reversible inhibitor .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tert-butyl carbamate: A simpler carbamate used in similar protecting group strategies.

Naphthalen-1-ylmethyl carbamate: Another naphthalene-based carbamate with different reactivity.

Benzyl carbamate: A commonly used protecting group with a benzyl moiety.

Uniqueness

Tert-butyl (naphthalen-1-ylmethylene)carbamate is unique due to its combination of a bulky tert-butyl group and a naphthalen-1-ylmethylene moiety. This combination provides enhanced stability and selectivity in chemical reactions, making it a valuable tool in synthetic chemistry .

Biologische Aktivität

Tert-butyl (naphthalen-1-ylmethylene)carbamate, a compound with the chemical formula C22H23NO2, has garnered attention for its diverse biological activities. This article explores its cellular effects, molecular mechanisms, dosage effects in animal models, and its metabolic pathways.

Cellular Effects

This compound exhibits a range of effects on cellular functions:

- Cell Signaling Modulation : The compound influences various signaling pathways, which can lead to reduced cell proliferation and increased apoptosis. This modulation occurs through the inhibition of specific signaling cascades, highlighting its potential in therapeutic applications.

- Gene Expression Alteration : It binds to transcription factors, resulting in altered gene transcription. This effect is crucial for understanding how the compound can be utilized in disease treatment.

Molecular Mechanism

The biological activity of this compound is mediated through several molecular mechanisms:

- Enzyme Interaction : this compound can bind to active sites of enzymes, inhibiting their activity via competitive or non-competitive mechanisms. This binding can induce conformational changes in proteins, affecting their overall function.

- Stability and Degradation : The compound's stability under various conditions is significant. Research indicates that it remains stable for a certain duration but may degrade over time, which impacts its efficacy in prolonged applications.

Dosage Effects in Animal Models

Dosage plays a critical role in the biological effects observed in animal studies:

- Low Doses : At lower concentrations, the compound shows beneficial effects such as anti-inflammatory properties and immune modulation. These effects are essential for exploring therapeutic windows for clinical applications.

- High Doses : Conversely, at elevated doses, it can lead to toxic outcomes including liver and kidney damage. Understanding these dosage-dependent effects is vital for assessing safety profiles and therapeutic potential.

Metabolic Pathways

This compound interacts with several metabolic pathways:

- Cytochrome P450 Interaction : The compound affects the activity of cytochrome P450 enzymes, which are crucial for its metabolism. Alterations in these metabolic pathways can influence overall drug interactions and pharmacokinetics.

- Transport Mechanisms : Its transport within cells is mediated by specific transporters and binding proteins. This localization affects how the compound accumulates in tissues and its subsequent biological activity.

Summary of Findings

The biological activity of this compound is characterized by its ability to modulate cellular functions through various mechanisms. Its potential therapeutic applications are underscored by its effects on cell signaling and gene expression, while careful consideration of dosage is necessary to avoid toxicity.

| Aspect | Details |

|---|---|

| Cellular Effects | Modulates cell signaling; alters gene expression. |

| Molecular Mechanism | Inhibits enzyme activity; induces protein conformational changes. |

| Dosage Effects | Low doses beneficial; high doses toxic (liver/kidney damage). |

| Metabolic Pathways | Interacts with cytochrome P450; influenced by transporters/binding proteins. |

Eigenschaften

IUPAC Name |

tert-butyl N-(naphthalen-1-ylmethylidene)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-16(2,3)19-15(18)17-11-13-9-6-8-12-7-4-5-10-14(12)13/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEEIHDRBPANCHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N=CC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.